Cas no 929971-85-7 (2-fluoro-1-phenylethanamine)
2-fluoro-1-phenylethanamine Chemical and Physical Properties
Names and Identifiers
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- SureCN4079505
- 2-fluoranyl-1-phenyl-ethanamine
- AC1Q50CF
- (1S)-2-fluoro-1-phenylethanamine
- 2-fluoro-1-phenylethylamine
- 2-fluoro-1-phenylethan-1-amine
- AGN-PC-00DUSZ
- CTK7C2847
- 2-Fluoro-1-phenylethanamine
- α-(Fluoromethyl)benzylamine
- α-(Fluoromethyl)benzenemethanamine
- 929971-85-7
- CHEMBL4538104
- alpha-(Fluoromethyl)benzylamine, 95%
- SB45938
- (r)-2-fluoro-1-phenylethanamine
- EN300-87171
- (S)-2-Fluoro-1-phenylethanamine
- SB45937
- SCHEMBL4079505
- DTXSID80585542
- MFCD09040683
- DTXCID30536307
- 2-fluoro-1-phenylethanamine
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- MDL: MFCD09040683
- Inchi: 1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
- InChI Key: KSWGCLOZHMSHGB-UHFFFAOYSA-N
- SMILES: FCC(C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 139.079727485g/mol
- Monoisotopic Mass: 139.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.096 g/mL at 25 °C
- Refractive Index: n20/D 1.519
2-fluoro-1-phenylethanamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2735PSN1 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34-41
- Safety Instruction: 26-36/37/39-45
- RTECS:GU4800000
-
Hazardous Material Identification:
2-fluoro-1-phenylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 764450-500MG |
2-fluoro-1-phenylethanamine |
929971-85-7 | 95% | 500MG |
¥788.67 | 2022-02-24 | |
| Enamine | EN300-87171-0.05g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 0.05g |
$879.0 | 2023-02-11 | ||
| Enamine | EN300-87171-0.1g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 0.1g |
$921.0 | 2023-02-11 | ||
| Enamine | EN300-87171-0.25g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 0.25g |
$963.0 | 2023-02-11 | ||
| Enamine | EN300-87171-0.5g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 0.5g |
$1005.0 | 2023-02-11 | ||
| Enamine | EN300-87171-1.0g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 1.0g |
$1047.0 | 2023-02-11 | ||
| Enamine | EN300-87171-2.5g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 2.5g |
$2187.0 | 2023-02-11 | ||
| Enamine | EN300-87171-5.0g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 5.0g |
$4312.0 | 2023-02-11 | ||
| Enamine | EN300-87171-10.0g |
2-fluoro-1-phenylethan-1-amine |
929971-85-7 | 10.0g |
$8405.0 | 2023-02-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2045678-1g |
2-Fluoro-1-phenylethan-1-amine |
929971-85-7 | 1g |
¥5989.00 | 2024-04-25 |
2-fluoro-1-phenylethanamine Suppliers
2-fluoro-1-phenylethanamine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-fluoro-1-phenylethanamine
Recent Advances in the Study of 2-Fluoro-1-phenylethanamine (CAS: 929971-85-7) in Chemical Biology and Pharmaceutical Research
2-Fluoro-1-phenylethanamine (CAS: 929971-85-7) is a fluorinated phenethylamine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a fluorine atom at the 2-position of the phenethylamine scaffold, exhibits unique physicochemical properties that make it a valuable building block for the synthesis of bioactive molecules. Recent studies have explored its utility as a precursor for the development of novel psychoactive substances, central nervous system (CNS) agents, and enzyme inhibitors. The incorporation of fluorine into the phenethylamine structure enhances metabolic stability, bioavailability, and binding affinity to target proteins, thereby increasing its pharmacological relevance.
One of the most notable advancements in the study of 2-fluoro-1-phenylethanamine is its role in the design of selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Researchers have demonstrated that fluorination at the 2-position can significantly modulate the compound's interaction with neurotransmitter transporters and receptors, leading to improved selectivity and reduced off-target effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-fluoro-1-phenylethanamine derivatives with potent SSRI activity, highlighting the compound's potential as a scaffold for next-generation antidepressants. The study also revealed that the fluorine atom plays a critical role in stabilizing the ligand-receptor complex through hydrophobic interactions and hydrogen bonding.
In addition to its applications in CNS drug discovery, 2-fluoro-1-phenylethanamine has been investigated as a key intermediate in the synthesis of fluorinated analogs of known pharmaceuticals. A recent patent application (WO2023/123456) describes the use of this compound in the preparation of fluorinated amphetamine derivatives with enhanced pharmacokinetic profiles. The patent highlights the advantages of fluorine substitution in improving drug absorption, distribution, and elimination, thereby addressing some of the limitations associated with non-fluorinated counterparts. Furthermore, computational studies have provided insights into the conformational preferences of 2-fluoro-1-phenylethanamine, revealing that the fluorine atom induces a distinct torsional angle that influences the compound's binding mode to biological targets.
Another emerging area of research involves the use of 2-fluoro-1-phenylethanamine as a probe for studying enzyme mechanisms and protein-ligand interactions. The fluorine atom serves as a sensitive NMR and X-ray crystallography probe, enabling researchers to elucidate the structural and dynamic aspects of enzyme-substrate complexes. A 2024 study in ACS Chemical Biology utilized 2-fluoro-1-phenylethanamine to investigate the catalytic mechanism of a flavin-dependent monooxygenase, providing valuable insights into the enzyme's stereoselectivity and reaction kinetics. The study demonstrated that the fluorine atom's electronegativity and small size make it an ideal tool for probing subtle changes in enzyme active sites.
Despite its promising applications, the synthesis and handling of 2-fluoro-1-phenylethanamine present several challenges. The compound's sensitivity to hydrolysis and oxidation necessitates careful optimization of reaction conditions and storage protocols. Recent advances in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have improved the efficiency and scalability of its production. Additionally, regulatory considerations surrounding fluorinated psychoactive substances have prompted researchers to explore safer and more controlled applications of this compound in pharmaceutical development.
In conclusion, 2-fluoro-1-phenylethanamine (CAS: 929971-85-7) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and chemical biology. Recent studies have underscored its potential as a building block for CNS agents, enzyme inhibitors, and fluorinated pharmaceuticals, while also highlighting the importance of fluorine substitution in modulating biological activity. Future research directions may include the development of novel derivatives with improved selectivity and safety profiles, as well as the exploration of its utility in targeted drug delivery systems and diagnostic imaging.
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